molecular formula C11H7NO B11916999 Furo[2,3-b]quinoline CAS No. 268-95-1

Furo[2,3-b]quinoline

Cat. No.: B11916999
CAS No.: 268-95-1
M. Wt: 169.18 g/mol
InChI Key: HOQIASNSOZAUEZ-UHFFFAOYSA-N
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Description

Furo[2,3-b]quinoline is a heterocyclic compound that features a fused structure combining a furan ring and a quinoline moiety. This compound is notable for its presence in various natural products and its significant pharmacological activities. It is commonly found in plants of the Rutaceae family and has been studied for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Furo[2,3-b]quinoline can be synthesized through several methods. One common approach involves the recyclization reaction of 1-acetyl-N-phenylcyclopropanecarboxamide in the presence of a catalyst such as tin(IV) chloride . Another method includes the Suzuki coupling between appropriate boronic acids and 2-iodoaniline, followed by reaction with aldehydes in the presence of a catalytic amount of iron(III) chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests their potential for industrial application. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions: Furo[2,3-b]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides.

Major Products:

Scientific Research Applications

Furo[2,3-b]quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of furo[2,3-b]quinoline involves its interaction with various molecular targets. For instance, certain derivatives inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition can enhance cholinergic transmission, which is beneficial in treating conditions like Alzheimer’s disease . Additionally, its antioxidant properties allow it to protect DNA from oxidative damage by stabilizing free radicals .

Comparison with Similar Compounds

Furo[2,3-b]quinoline can be compared with other similar compounds such as:

    Furo[3,2-c]quinoline: This compound also features a fused furan and quinoline structure but differs in the position of the furan ring attachment.

    Furo[2,3-c]pyridine: Similar in structure but contains a pyridine ring instead of a quinoline ring.

Uniqueness: this compound is unique due to its specific fusion pattern, which imparts distinct pharmacological properties. Its ability to stabilize free radicals and inhibit acetylcholinesterase sets it apart from other similar compounds .

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and pharmacological properties make it a valuable subject for ongoing research and development.

Properties

IUPAC Name

furo[2,3-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO/c1-2-4-10-8(3-1)7-9-5-6-13-11(9)12-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQIASNSOZAUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=COC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80483054
Record name Furo[2,3-b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268-95-1
Record name Furo[2,3-b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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